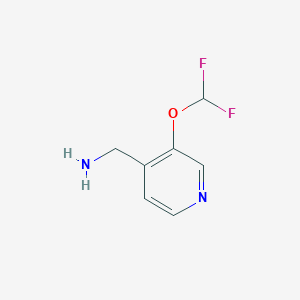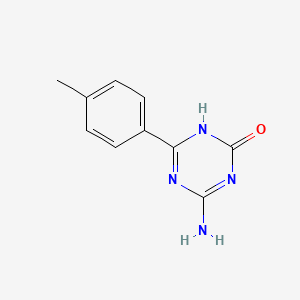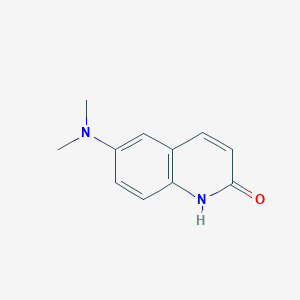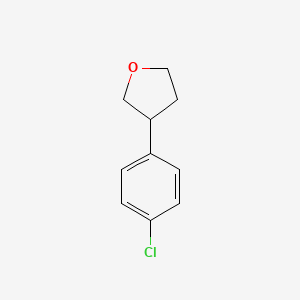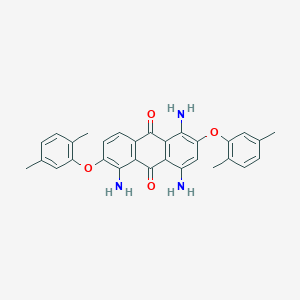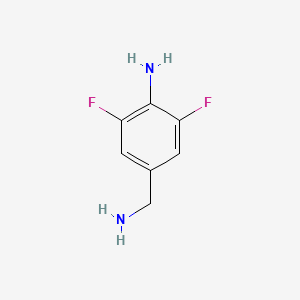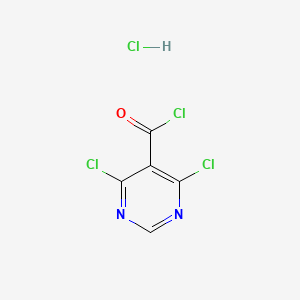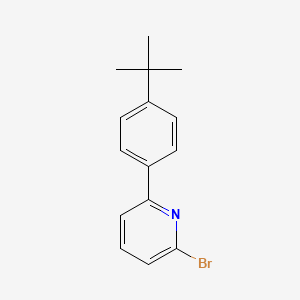
2-Bromo-6-(4-tert-butylphenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-(4-tert-butylphenyl)pyridine is an organic compound with the molecular formula C15H16BrN It is a brominated pyridine derivative, characterized by the presence of a bromine atom at the 2-position and a 4-tert-butylphenyl group at the 6-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-tert-butylphenyl)pyridine typically involves the bromination of 6-(4-tert-butylphenyl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-Bromo-6-(4-tert-butylphenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often employed in the synthesis of pharmaceuticals and advanced materials.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester as the coupling partner.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, which can replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 6-(4-tert-butylphenyl)-2-phenylpyridine.
科学的研究の応用
2-Bromo-6-(4-tert-butylphenyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds, investigating its role in drug discovery and development.
作用機序
The mechanism of action of 2-Bromo-6-(4-tert-butylphenyl)pyridine in chemical reactions involves the activation of the bromine atom, which can be displaced by nucleophiles or participate in coupling reactions. The molecular targets and pathways depend on the specific reaction and the reagents involved. For example, in Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the bromine atom and the boronic acid .
類似化合物との比較
Similar Compounds
2-Bromo-4-(4-tert-butylphenyl)pyridine: Similar structure but with the bromine atom at the 4-position.
2-Bromo-6-(4-methylphenyl)pyridine: Similar structure but with a methyl group instead of a tert-butyl group.
2-Chloro-6-(4-tert-butylphenyl)pyridine: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-Bromo-6-(4-tert-butylphenyl)pyridine is unique due to the specific positioning of the bromine and tert-butylphenyl groups, which influence its reactivity and applications. The tert-butyl group provides steric hindrance, affecting the compound’s behavior in chemical reactions and its potential use in material science and medicinal chemistry.
特性
分子式 |
C15H16BrN |
|---|---|
分子量 |
290.20 g/mol |
IUPAC名 |
2-bromo-6-(4-tert-butylphenyl)pyridine |
InChI |
InChI=1S/C15H16BrN/c1-15(2,3)12-9-7-11(8-10-12)13-5-4-6-14(16)17-13/h4-10H,1-3H3 |
InChIキー |
RKUGIXXIKPWYCD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


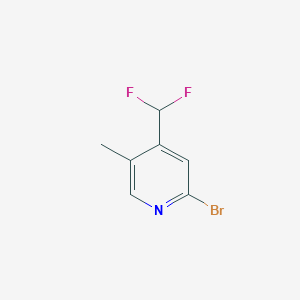
![2'-Methyl-[3,3'-bithiophene]-2-thiol](/img/structure/B13137150.png)
